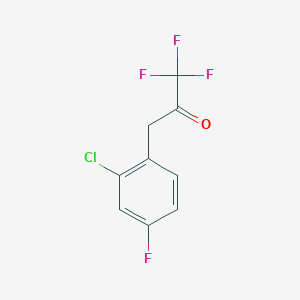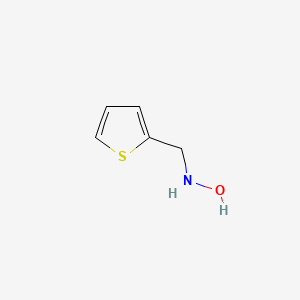
N-(thiophen-2-ylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Thiophen-2-ylmethyl)hydroxylamine is an organic compound with the molecular formula C(_5)H(_7)NOS It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a hydroxylamine group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize N-(thiophen-2-ylmethyl)hydroxylamine involves the reaction of thiophen-2-ylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
-
Alternative Methods: : Another approach involves the reduction of N-(thiophen-2-ylmethyl)nitroso compounds using reducing agents like sodium borohydride. This method can offer higher yields and better control over the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production scale.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-(Thiophen-2-ylmethyl)hydroxylamine can undergo oxidation reactions to form N-(thiophen-2-ylmethyl)nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to N-(thiophen-2-ylmethyl)amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: N-(Thiophen-2-ylmethyl)nitroso compounds.
Reduction: N-(Thiophen-2-ylmethyl)amine.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(Thiophen-2-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways involving hydroxylamine groups.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism by which N-(thiophen-2-ylmethyl)hydroxylamine exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The hydroxylamine group can donate or accept electrons, making it a versatile functional group in chemical reactions. Molecular targets may include enzymes and proteins that interact with hydroxylamine derivatives, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phenylmethyl)hydroxylamine: Similar structure but with a phenyl group instead of a thiophene ring.
N-(Pyridin-2-ylmethyl)hydroxylamine: Contains a pyridine ring, offering different electronic properties.
N-(Furan-2-ylmethyl)hydroxylamine: Features a furan ring, which is another five-membered heterocycle.
Uniqueness
N-(Thiophen-2-ylmethyl)hydroxylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H7NOS |
|---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
N-(thiophen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c7-6-4-5-2-1-3-8-5/h1-3,6-7H,4H2 |
InChI-Schlüssel |
QLRGTLVXPVPXDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


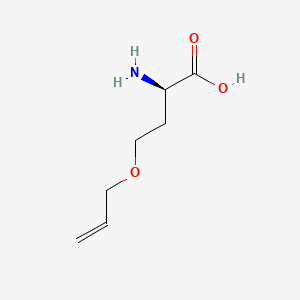
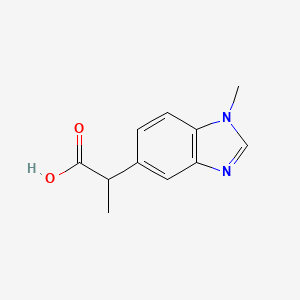
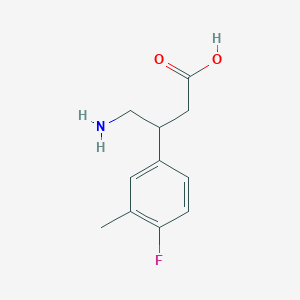
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)

![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

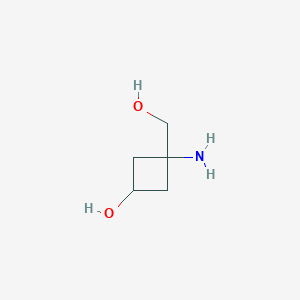
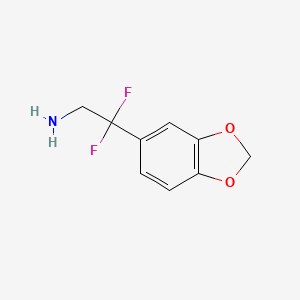
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
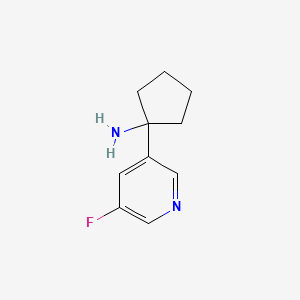
![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

